![molecular formula C16H18N2O2 B2424172 N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide CAS No. 851404-53-0](/img/structure/B2424172.png)

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

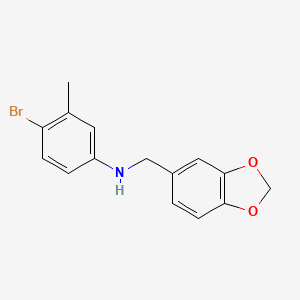

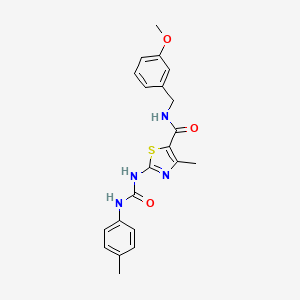

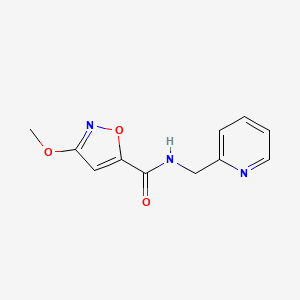

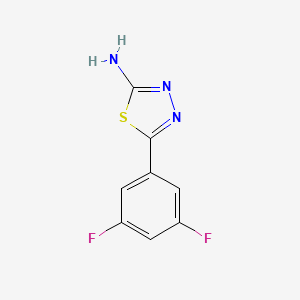

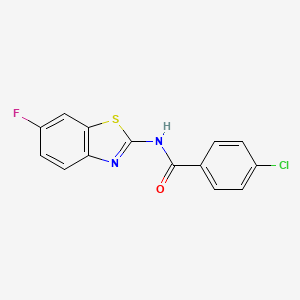

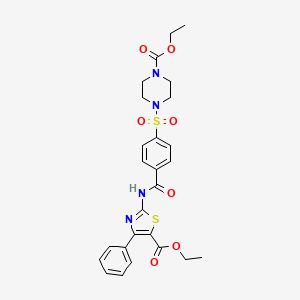

“N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide” is a chemical compound that is a derivative of quinoline, a heterocyclic compound that is commonly found in many natural products and synthetic compounds. Quinoline-2,4-diones, which are structurally similar to this compound, have unique roles in natural and synthetic chemistry and have biologically and pharmacological activities .

Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied. For example, the reactivity of 4-hydroxy-1-methyl-3-[(2-oxo-2H-chromen-3-yl)carbonyl]quinolin-2(1H)-one, a new asymmetric diheterocyclic ketone, towards different nucleophilic reagents, was examined . The reaction of the ketone with hydrazine led to pyrazolinone .Molecular Structure Analysis

The molecular formula of “this compound” is C19H16N4O3, and its molecular weight is 348.35534 .Chemical Reactions Analysis

The reactivity of 4-hydroxy-1-methyl-3-[(2-oxo-2H-chromen-3-yl)carbonyl]quinolin-2(1H)-one, a new asymmetric diheterocyclic ketone, towards different nucleophilic reagents, was examined. The reaction of the ketone with hydrazine led to pyrazolinone .Applications De Recherche Scientifique

Structural Analysis and Synthetic Applications

QSAR and Antibacterial Activity : A study conducted by Domagala et al. explored the quantitative structure-activity relationships (QSAR) of quinolone derivatives, emphasizing the role of cyclopropyl groups in enhancing antibacterial potency. This work suggests that derivatives of N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide might show significant antibacterial activity, offering a potential avenue for developing new antibacterial agents (Domagala et al., 1988).

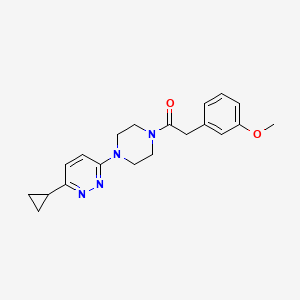

Cyclopropane and Quinoline Derivatives Synthesis : Yong et al. detailed the synthesis of cyclopropa[c]quinoline derivatives, demonstrating innovative synthetic routes that could be applied to produce this compound and its analogs. These compounds have implications for further chemical investigations and applications in material science (Yong et al., 2007).

Advanced Synthetic Techniques : The work by Parella et al. on di- and trisubstituted cyclopropanecarboxamides presents advanced synthetic methodologies that might be applicable to the synthesis of this compound. These methods offer routes to incorporate aryl groups, potentially modifying the compound's physical and chemical properties for specific applications (Parella et al., 2013).

Biological Applications and Mechanistic Insights

Cytotoxic Activities and Anticancer Potential : Deady et al. reported on the synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, showcasing potent cytotoxic activities against various cancer cell lines. This study highlights the therapeutic potential of quinoline derivatives, suggesting that this compound could be investigated for its anticancer properties (Deady et al., 2003).

Chemosensory Applications : A novel chemosensor for Zn2+ based on quinoline derivatives, as discussed by Park et al., demonstrates the utility of such compounds in detecting metal ions in biological and environmental samples. This research opens the door to exploring this compound as a potential chemosensor or for similar applications in bioanalytical chemistry (Park et al., 2015).

Mécanisme D'action

Target of Action

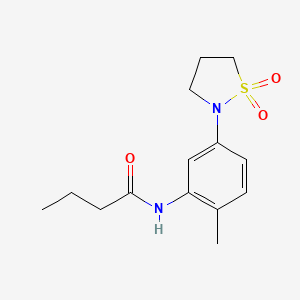

The primary target of this compound is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of AChE leads to an increase in acetylcholine levels, enhancing cholinergic transmission .

Mode of Action

The compound acts as a potent inhibitor of AChE . By binding to the active site of the enzyme, it prevents the hydrolysis of acetylcholine, leading to an increase in the level of this neurotransmitter in the synaptic cleft . This results in prolonged nerve impulses, which can counteract certain conditions like Alzheimer’s disease where there is a reduction in cholinergic transmission .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway. Under normal conditions, AChE hydrolyzes acetylcholine into choline and acetic acid, a process essential for the restoration of neuron function after impulse discontinuity . By inhibiting AChE, this compound disrupts this process, leading to an increase in acetylcholine levels and enhanced cholinergic transmission .

Result of Action

The result of this compound’s action is an increase in acetylcholine levels in the synaptic cleft, leading to enhanced cholinergic transmission . This can have therapeutic benefits in conditions like Alzheimer’s disease, where there is a reduction in cholinergic transmission .

Propriétés

IUPAC Name |

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-10-2-3-12-9-13(16(20)18-14(12)8-10)6-7-17-15(19)11-4-5-11/h2-3,8-9,11H,4-7H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOIKEVALDSKKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2424090.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2424094.png)

![2-[(E)-2-(2,6-dimethylanilino)ethenyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2424096.png)

![4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide](/img/structure/B2424103.png)

![(1S,2R,3S,4R,5R,6S)-5,6-Dihydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2424108.png)